molecular formula C6H8BrN3 B1292767 5-Bromo-N4-methylpyridine-3,4-diamine CAS No. 1044771-99-4

5-Bromo-N4-methylpyridine-3,4-diamine

Cat. No. B1292767
M. Wt: 202.05 g/mol
InChI Key: CEEXBFOWCDXSEN-UHFFFAOYSA-N
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Description

The compound 5-Bromo-N4-methylpyridine-3,4-diamine is a brominated pyridine derivative that has been studied in various contexts due to its potential applications in crystal engineering and medicinal chemistry. The presence of bromine and amine functionalities allows for diverse chemical reactions and interactions, making it a valuable scaffold in the design of new materials and biologically active compounds.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate. This process included nucleophilic substitution, methoxylation, and bromination steps, resulting in an overall yield of 67% . Such synthetic routes highlight the challenges and considerations in obtaining brominated pyridine compounds with specific substituents.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of (E)-N3-(4-chlorobenzylidene)-5-bromopyridine-3,4-diamine was determined, revealing a dihedral angle between the phenyl and pyridinyl planes and the presence of intermolecular hydrogen bonds and halogen-halogen interactions that contribute to the three-dimensional framework of the crystal . These structural features are crucial for understanding the material's properties and potential applications.

Chemical Reactions Analysis

Brominated pyridine compounds can participate in various chemical reactions, including halogen bonding, as seen in the crystal matrix of N-methyl-3,5-dibromopyridinium iodide, which features C–Br⋯I halogen bonding . Additionally, the electron-poor pyridinium scaffold enhances the electron acceptor ability of bromine substituents, which is significant for the formation of such bonds . These reactions are not only important for crystal engineering but also for the design of new drugs and materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For instance, the presence of bromine atoms can affect the compound's electron distribution, reactivity, and interaction with other molecules. The crystal structure analysis of related compounds has shown that halogen-halogen contacts, such as Cl⋯Br and Br⋯Br interactions, can control crystal packing due to their anisotropic electronic effects . These properties are essential for the application of these compounds in materials science and pharmaceuticals.

Scientific Research Applications

  • Summary of the Application: “5-Bromo-N4-methylpyridine-3,4-diamine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals .
  • Methods of Application or Experimental Procedures: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of “5-bromo-2-methylpyridin-3-amine” and “N-[5-bromo-2-methylpyridine-3-yl]acetamide” with several arylboronic acids . This reaction produces a series of novel pyridine derivatives in moderate to good yield .
  • Results or Outcomes: The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) studies . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements described the possible reaction pathways . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated . In particular, the compound “4b” exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-4-N-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-9-6-4(7)2-10-3-5(6)8/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEXBFOWCDXSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647972
Record name 5-Bromo-N~4~-methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N4-methylpyridine-3,4-diamine

CAS RN

1044771-99-4
Record name 5-Bromo-N~4~-methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-N4-methylpyridine-3,4-diamine
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